5‑HT₄ Receptor Agonist Potency: BIMU‑8 vs. BIMU‑1 and 5‑HT in Human Colon Smooth Muscle
In isolated human colon circular smooth muscle strips, the azabicycloalkyl benzimidazolone BIMU‑8 inhibited spontaneous motility with an EC₅₀ of 0.76 μM, while its close structural analog BIMU‑1 (N‑ethyl instead of N‑isopropyl) was 4.2‑fold less potent, exhibiting an EC₅₀ of 3.19 μM [REFS‑1]. Both compounds were less potent than the endogenous agonist 5‑HT (EC₅₀ = 0.13 μM), but their Emax values were not significantly different from 5‑HT, confirming that BIMU‑8 behaves as a full agonist in this tissue [REFS‑1].
| Evidence Dimension | 5‑HT₄ receptor‑mediated inhibition of spontaneous motility (functional EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.76 μM |
| Comparator Or Baseline | BIMU‑1: EC₅₀ = 3.19 μM; 5‑HT: EC₅₀ = 0.13 μM |
| Quantified Difference | BIMU‑8 is 4.2‑fold more potent than BIMU‑1; 5.8‑fold less potent than 5‑HT |
| Conditions | Isolated circular smooth muscle strips of human colon, inhibition of spontaneous motility |
Why This Matters
The 4‑fold potency advantage over BIMU‑1 in a human tissue preparation justifies selecting BIMU‑8 as the preferred benzimidazolone‑based 5‑HT₄ agonist tool compound for gastrointestinal pharmacology studies.
- [1] McLean PG, Coupar IM. Differences in response to 5‑HT₄ receptor agonists and antagonists of the 5‑HT₄‑like receptor in human colon circular smooth muscle. Br J Pharmacol. 1995; 115(5): 759‑765. View Source
